molecular formula C8H13ClN2O2 B2549503 3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride CAS No. 2580208-64-4

3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride

Cat. No. B2549503
CAS RN: 2580208-64-4
M. Wt: 204.65
InChI Key: DEAQWIKZBAUEHJ-UHFFFAOYSA-N
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Description

“3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride” is a complex organic compound. The compound likely contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group . The presence of the hydrochloride indicates that it is a salt formed with hydrochloric acid .

Scientific Research Applications

Novel Synthesis Techniques

  • A study by Nishimura et al. (1975) explored novel synthesis methods for imidazole derivatives, which could be relevant for the synthesis of 3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid hydrochloride (Nishimura et al., 1975).

Pharmaceutical Applications

  • Yanagisawa et al. (1996) discussed the synthesis and biological activities of imidazole-5-carboxylic acids, highlighting their potential as angiotensin II receptor antagonists, which is significant in hypertension treatment (Yanagisawa et al., 1996).

Synthesis of Organic Compounds

  • Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene for synthesizing a diverse library of compounds, demonstrating the flexibility of imidazole derivatives in organic synthesis (Roman, 2013).

Luminescent Materials

  • Ding et al. (2017) developed luminescent lanthanide-cadmium heterometal-organic frameworks using imidazole-dicarboxylic acid, indicating potential applications in sensing and material sciences (Ding et al., 2017).

Corrosion Inhibition

  • Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions as corrosion inhibitors for mild steel, showcasing the application of imidazole derivatives in materials engineering (Srivastava et al., 2017).

Hydrogen Bonding Studies

  • Cassidy et al. (1999) examined the hydrogen bonding in complexes of carboxylic acids with 1-alkylimidazoles, which could provide insights into the behavior of 3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid hydrochloride in various chemical environments (Cassidy et al., 1999).

Synthesis of Coordination Complexes

  • Lu et al. (2021) prepared coordination complexes for the degradation of dyes, demonstrating another application in environmental chemistry (Lu et al., 2021).

Future Directions

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely explored and utilized by the pharmaceutical industry for drug discovery . Therefore, “3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride” and similar compounds could potentially have applications in the development of new drugs .

properties

IUPAC Name

3-methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-5(2)7-9-4-6(8(11)12)10(7)3;/h4-5H,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAQWIKZBAUEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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